![molecular formula C8H7ClN2OS B1362292 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride CAS No. 388088-75-3](/img/structure/B1362292.png)

1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride

Vue d'ensemble

Description

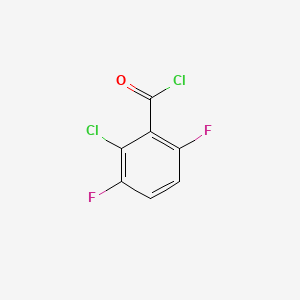

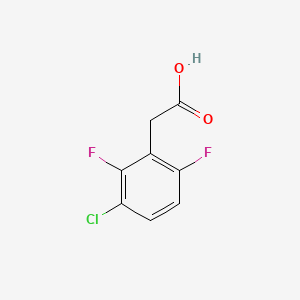

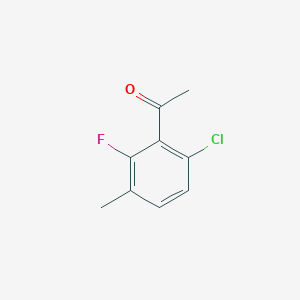

“1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride” is a heterocyclic organic compound . It is a derivative of pyrazole, a class of compounds with a five-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride” consists of a thieno[2,3-c]pyrazole core, which is a fused ring system containing a thiophene and a pyrazole ring . It also has a carbonyl chloride functional group attached to the 5-position of the pyrazole ring .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Synthesis of Heteroaromatic Systems : Researchers have developed methods for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones, thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, and [1]benzothieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-ones. These compounds were created through reactions involving 2-pyrazolin-5-ones and various acid chlorides, including 3-chlorothiophene-2-carbonyl chloride (Holzer et al., 2007).

Creation of Pyrazoles with Functionalized Side Chains : Another study demonstrated the synthesis of pyrazoles featuring functionalized side chains at carbon 3, with varying alkyl and aryl substituents at carbon 5. This process involves coupling protected alkynols with acid chlorides to form alkynyl ketones, which then react with hydrazine to form the pyrazole nucleus (Grotjahn et al., 2002).

Biological Activities and Applications

Antimicrobial and Analgesic Activities : Research on pyrazoles and annulated pyrazoles, including derivatives of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole, has shown that these compounds exhibit diverse biological activities. They have been used in antipyretic, analgesic drugs, as tranquilizing agents, and even as herbicides. Some pyrazolo[3,4-d]pyridazines, a derivative class, demonstrated good antimicrobial, anti-inflammatory, and analgesic activities (Zaki et al., 2016).

Cancer Research Applications : A study focused on synthesizing new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, a related compound, to evaluate their anticancer activities. The study synthesized various derivatives and assessed their efficacy in inhibiting cancer cell growth (Metwally et al., 2016).

Photovoltaic Device Applications

- Application in Photovoltaic Devices : In a study related to renewable energy, thieno[3,4-b]pyrazine-based monomers were synthesized and used in the creation of donor−acceptor copolymers for photovoltaic devices. These compounds were tested for their optical properties, electrochemical behavior, and energy levels, demonstrating their potential in solar energy applications (Zhou et al., 2010).

Safety and Hazards

The safety data sheet for a related compound, “1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propriétés

IUPAC Name |

1,3-dimethylthieno[2,3-c]pyrazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c1-4-5-3-6(7(9)12)13-8(5)11(2)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOTYHLFKDBAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380170 | |

| Record name | 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride | |

CAS RN |

388088-75-3 | |

| Record name | 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=388088-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.